A Technical Guide to the Chemical Properties of Ruthenium Tetroxide
A Technical Guide to the Chemical Properties of Ruthenium Tetroxide
For Researchers, Scientists, and Drug Development Professionals
Ruthenium tetroxide (RuO₄) is a highly potent and volatile inorganic compound. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its use, and its significant applications in organic synthesis. Due to its hazardous nature, a thorough understanding of its characteristics is crucial for safe and effective handling in a laboratory setting.
Physical and Chemical Properties
Ruthenium tetroxide is a golden-yellow crystalline solid at temperatures below its melting point of 25.4 °C.[1][2] It is highly volatile and sublimes at room temperature, possessing a characteristic acrid, ozone-like odor.[1][3] Samples may often appear black due to the presence of impurities.[3]
Molecular and Crystal Structure
RuO₄ adopts a tetrahedral geometry, with the central ruthenium atom in a +8 oxidation state.[1][4] The Ru-O bond lengths are approximately 1.72 Å.[1] It can exist in two crystalline forms: a cubic and a monoclinic structure.[3][5]
Quantitative Data Summary
The key physical and thermodynamic properties of Ruthenium tetroxide are summarized in the table below for easy reference.
| Property | Value | Notes |
| Molecular Formula | RuO₄ | |
| Molecular Weight | 165.07 g/mol | [6] |
| Appearance | Golden-yellow crystalline solid | [1][6] |
| Melting Point | 25.4 °C (77.7 °F; 298.5 K) | [1][3] |
| Boiling Point | 129.6 °C (265.3 °F; 402.8 K) | [1][3] |
| Density | 3.29 g/cm³ | [1][3] |
| Vapor Pressure | ~6.4 Torr at 20 °C | [1] |
| Solubility in Water | ~2% w/v at 20 °C | [1][2][3] |
| Solubility in Organic Solvents | Freely soluble in CCl₄ and other chlorinated hydrocarbons.[1][2] Reacts violently with most other organic solvents.[2][7] | Stable solutions are formed in CCl₄.[3] |
Reactivity and Stability
Ruthenium tetroxide is a significantly stronger oxidizing agent than the more commonly known osmium tetroxide (OsO₄).[2][7] Its aggressive nature allows it to oxidize a wide range of organic compounds, including hydrocarbons.[3]
Oxidative Properties
RuO₄ is a powerful oxidant capable of cleaving carbon-carbon double bonds in a manner similar to ozonolysis.[3][8] It can oxidize internal alkynes to 1,2-diketones and terminal alkynes and primary alcohols to carboxylic acids.[3][9] Secondary alcohols are readily converted to ketones.[3] Despite its strong oxidizing power, under carefully controlled, mild conditions (typically room temperature), it can perform oxidations without affecting stereocenters that are not being oxidized.[3]
Stability and Decomposition
Ruthenium tetroxide is thermodynamically less stable than ruthenium dioxide (RuO₂).[1] It is prone to decomposition, which can be explosive at temperatures around 108 °C (381 K), attributed to the rapid release of oxygen.[1] In the gaseous phase, its stability is influenced by the surrounding atmosphere. For instance, in dry air or steam, it decomposes, while the presence of nitric acid and water vapor can stabilize the gaseous form.[10][11] The half-life of gaseous RuO₄ in the presence of steam has been reported as 9 hours at 313 K and 5 hours at 363 K.[12]
Due to its instability and explosive nature, RuO₄ is typically generated in situ for immediate use in chemical reactions rather than being stored.[1][3]
Experimental Protocols
Given the hazardous nature of Ruthenium tetroxide, specific handling procedures and experimental setups are imperative.
In-Situ Generation of Ruthenium Tetroxide
A common and safer method for utilizing RuO₄ in organic synthesis is to generate it in catalytic amounts from a more stable ruthenium precursor.
Objective: To generate a catalytic amount of RuO₄ for the oxidation of an organic substrate.
Materials:
-
Ruthenium(III) chloride (RuCl₃) or Ruthenium dioxide (RuO₂) (catalyst)
-
Sodium periodate (NaIO₄) (co-oxidant)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Water (H₂O)
-
Organic substrate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
Methodology:
-
A biphasic solvent system is prepared, typically consisting of carbon tetrachloride, acetonitrile, and water.[8][9]
-
The organic substrate is dissolved in the organic phase (CCl₄).
-
A catalytic amount of Ruthenium(III) chloride is added to the reaction mixture.[3]
-
An aqueous solution of a co-oxidant, most commonly sodium periodate, is added dropwise to the vigorously stirred mixture.[3][9] The periodate continuously re-oxidizes the lower-valent ruthenium species back to RuO₄.
-
The reaction is typically carried out at room temperature and monitored by appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, the reaction is quenched, often with a reducing agent like sodium bisulfite solution, which converts the hazardous RuO₄ to the much safer RuO₂.[2]
Catalytic Cycle of Ruthenium Tetroxide in Organic Oxidations
Caption: Catalytic cycle of RuO₄ in a biphasic system.
Handling and Safety Precautions
Ruthenium tetroxide is toxic and its vapors are irritating to the eyes and respiratory tract.[6][13] It is a strong oxidizing agent that can react violently and explosively with combustible materials, including many organic solvents like ether, benzene, and alcohols, as well as filter paper.[2][6][7]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and gloves. [13][14]
-
Store in a refrigerator, away from heat and direct sunlight. [13]
-
Do not mix RuO₄ solutions with organic waste. [13]
-
Spills should be immediately neutralized with a reducing agent such as sodium bisulfite solution. [2]
Experimental Workflow for In-Situ Ruthenium Tetroxide Oxidation
Caption: Step-by-step workflow for a typical oxidation reaction using in-situ generated RuO₄.
Applications in Drug Development and Organic Synthesis
The potent and sometimes selective oxidizing capabilities of Ruthenium tetroxide make it a valuable, albeit challenging, reagent in complex organic syntheses, including the development of pharmaceuticals.
-
Oxidative Cleavage: It provides an alternative to ozonolysis for the cleavage of alkenes to form carbonyl compounds.[3][15]
-
Oxidation of Alcohols and Alkynes: Its ability to convert primary alcohols and alkynes to carboxylic acids is a useful transformation in the synthesis of complex molecules.[3][16]
-
Deprotection of Robust Protecting Groups: RuO₄ can be used to oxidatively cleave stable ether protecting groups, such as methoxymethyl (MOM) and benzyl (Bn) ethers, which are often difficult to remove under mild conditions.[8][9]
-
Dihydroxylation of Alkenes: Under specific conditions, RuO₄ can be used for the syn-dihydroxylation of alkenes, offering an alternative to osmium-based reagents.[3][15]
The fine-tuning of reaction conditions, such as pH and the choice of co-oxidant, has expanded the utility of Ruthenium tetroxide, allowing for more controlled and selective transformations in modern organic chemistry.[15]
References
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- 2. Ruthenium tetroxide | 20427-56-9 [chemicalbook.com]
- 3. Ruthenium tetroxide - Wikipedia [en.wikipedia.org]
- 4. WebElements Periodic Table » Ruthenium » ruthenium tetraoxide [webelements.com]
- 5. mdpi.com [mdpi.com]
- 6. Ruthenium Tetroxide [drugfuture.com]
- 7. Page loading... [guidechem.com]
- 8. Ruthenium Tetroxide (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Page loading... [guidechem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. web.mit.edu [web.mit.edu]
- 14. echemi.com [echemi.com]
- 15. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruthenium(III-VIII) compounds [organic-chemistry.org]
